molecular formula C20H15ClN4O4S2 B2402074 N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 850916-05-1

N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2402074
CAS No.: 850916-05-1
M. Wt: 474.93
InChI Key: ZFTXDARIFDHRMF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylamine, 4-nitrobenzaldehyde, and thiourea. The reaction conditions may involve:

    Condensation reactions: To form the thienopyrimidine core.

    Oxidation and reduction steps: To introduce the nitro and amino groups.

    Acylation reactions: To attach the acetamide moiety.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: To form sulfoxides or sulfones.

    Reduction: To convert nitro groups to amino groups.

    Substitution: Particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Solvents: Commonly used solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: May yield amines.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Material Science: In the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: As a potential inhibitor of specific enzymes.

    Receptor Binding: For studying receptor-ligand interactions.

Medicine

    Drug Development: As a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Agriculture: As a potential pesticide or herbicide.

    Chemical Manufacturing: In the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with specific biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with similar structures.

    Chlorophenyl derivatives: Compounds with the 4-chlorophenyl group.

    Nitrophenyl derivatives: Compounds with the 4-nitrophenyl group.

Uniqueness

N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S2/c21-12-1-3-13(4-2-12)22-17(26)11-31-20-23-16-9-10-30-18(16)19(27)24(20)14-5-7-15(8-6-14)25(28)29/h1-8H,9-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTXDARIFDHRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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